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Compound of Interest

Compound Name: P-CAB agent 2

Cat. No.: B10856439 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potassium-competitive acid blocker (P-

CAB) keverprazan, also identified as P-CAB agent 2, with other acid-suppressing agents. It

includes available data from preclinical and clinical studies to support the independent

validation of its mechanism and performance.

Mechanism of Action: A Reversible Blockade
Keverprazan is a member of the P-CAB class of drugs that inhibit gastric acid secretion. Unlike

proton pump inhibitors (PPIs) which irreversibly bind to the H+/K+-ATPase (proton pump),

keverprazan functions as a potassium-competitive acid blocker. It reversibly binds to the

potassium-binding site of the H+/K+-ATPase, thereby preventing the final step of acid

production in gastric parietal cells.[1] This distinct mechanism allows for a rapid onset of action

and a more controlled suppression of gastric acid.[1]

Preclinical Validation
In Vitro Data
Keverprazan has been evaluated in preclinical studies to determine its potency and selectivity.

Key quantitative data from these studies are summarized below.
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Parameter
Keverpraza
n (P-CAB
agent 2)

Vonoprazan Tegoprazan
Esomepraz
ole (PPI)

Reference

H+/K+-

ATPase

Inhibition

IC50

<100 nM
19 nM (pH

6.5)
0.53 µM 42.52 µM [2][3]

hERG

Potassium

Channel

Inhibition

IC50

18.69 µM - - -

Note: The provided IC50 values are from various sources and may not be directly comparable

due to different experimental conditions. The data for "P-CAB agent 2" is primarily sourced

from chemical suppliers and its patent, and has not been independently verified in peer-

reviewed publications.

In Vivo Data
Animal studies have been conducted to assess the in vivo efficacy of keverprazan in inhibiting

gastric acid secretion.

Animal Model Drug and Dose Outcome Reference

Histamine-induced

gastric acid secretion

in SD rats

Keverprazan
55.4% inhibition of

gastric acid secretion

Clinical Validation and Comparative Efficacy
Keverprazan has undergone Phase I, II, and III clinical trials, primarily comparing its efficacy

and safety to the PPI lansoprazole for the treatment of duodenal ulcers and erosive

esophagitis.
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Healing Rates in Duodenal Ulcer (DU)
Treatment Group

Healing Rate at
Week 4

Healing Rate at
Week 6

Reference

Keverprazan (20 mg) 87.27% 96.36% [4]

Keverprazan (30 mg) 90.16% 98.36% [4]

Lansoprazole (30 mg) 79.69% 92.19% [4]

A Phase III trial confirmed the non-inferiority of keverprazan (20 mg) to lansoprazole (30 mg)

for DU healing at 6 weeks (94.4% vs. 93.3%).

Healing Rates in Erosive Esophagitis (EE)
Treatment Group

Healing Rate at
Week 8 (FAS)

Healing Rate at
Week 8 (PPS)

Reference

Keverprazan (20 mg) 95.8% 99.1%

Lansoprazole (30 mg) 89.9% 92.7%

FAS: Full Analysis Set; PPS: Per-Protocol Set

Pharmacokinetics in Healthy Subjects (Single 20 mg
dose)

Parameter Keverprazan Vonoprazan Reference

Tmax (median) 1.50 h 1.50 h [2]

t1/2 6.75 h 5.8 h [2]

Cmax (ng/mL) - -

AUC (h*ng/mL) - -

A study in healthy subjects showed that keverprazan provides stable and long-lasting gastric

acid inhibition, with the percentage of time intragastric pH > 5 over 24 hours reaching a plateau

at a 20 mg dose.[2]
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Experimental Protocols
Detailed experimental protocols for the preclinical validation of keverprazan are not extensively

available in peer-reviewed literature. The following are generalized protocols for the types of

assays used to evaluate P-CABs.

H+/K+-ATPase Inhibition Assay (Generalized Protocol)
This in vitro assay assesses the ability of a compound to inhibit the activity of the proton pump.

Materials:

Isolated H+/K+-ATPase vesicles (from porcine or rabbit gastric mucosa)

Assay buffer (e.g., Tris-HCl buffer, pH 6.5 or 7.4)

ATP (Adenosine triphosphate)

Test compound (Keverprazan) and control inhibitors (e.g., omeprazole, vonoprazan)

Malachite green reagent for phosphate detection

Procedure:

Pre-incubate the H+/K+-ATPase vesicles with varying concentrations of the test compound

or control for a specified time.

Initiate the enzymatic reaction by adding ATP.

Incubate the reaction mixture at 37°C.

Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP

hydrolysis using a colorimetric method, such as the malachite green assay.

Calculate the percentage of inhibition of H+/K+-ATPase activity for each concentration of the

test compound.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

compound concentration.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Histamine-Induced Gastric Acid Secretion in Rats
(Generalized Protocol)
This in vivo model evaluates the efficacy of a compound in reducing gastric acid secretion in a

living organism.

Animals:

Male Sprague-Dawley (SD) rats

Procedure:

Fast the rats overnight with free access to water.

Anesthetize the rats and perform a pylorus ligation to allow for the collection of gastric juice.

Administer the test compound (Keverprazan) or vehicle control orally or intravenously.

After a set period, administer a secretagogue, such as histamine, subcutaneously to

stimulate gastric acid secretion.

After a defined period of gastric juice collection, euthanize the animals and collect the

stomach contents.

Measure the volume of gastric juice and determine the acid concentration by titration with

NaOH.

Calculate the total acid output and the percentage of inhibition of gastric acid secretion

compared to the vehicle control group.

hERG Potassium Channel Assay (Generalized Protocol)
This assay is crucial for assessing the potential cardiotoxicity of a drug candidate.

Method:

Whole-cell patch-clamp electrophysiology on cells stably expressing the hERG channel (e.g.,

HEK293 cells).
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Procedure:

Culture the hERG-expressing cells under appropriate conditions.

Prepare the cells for patch-clamp recording.

Record baseline hERG currents in response to a specific voltage-clamp protocol.

Perfuse the cells with varying concentrations of the test compound (Keverprazan).

Record the hERG currents in the presence of the compound.

Measure the reduction in the tail current amplitude to determine the percentage of inhibition.

Calculate the IC50 value by fitting the concentration-response data to a suitable equation.
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Caption: Mechanism of action of Keverprazan (P-CAB agent 2).
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Caption: In vitro H+/K+-ATPase inhibition assay workflow.
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Caption: Comparison of Keverprazan and Lansoprazole mechanisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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